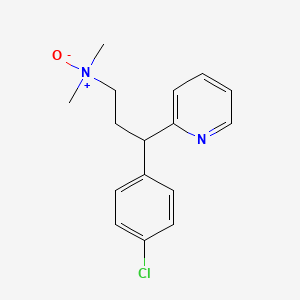
(rac)-trans-3-Hydroxy Glyburide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Metabolism Studies
Metabolism by Hepatic and Placental Microsomes : Research shows that glyburide is metabolized into multiple hydroxylated derivatives, including trans-3-Hydroxy Glyburide, by hepatic and placental microsomes in humans and baboons. This provides insights into the drug's metabolic pathways and potential interactions in different bodily tissues (Ravindran et al., 2006).
Kinetics of Metabolism : Further studies explore the kinetics of glyburide metabolism, highlighting the different rates of metabolite formation in various organs and across species. This includes the formation of trans-3-Hydroxy Glyburide and its role in the overall metabolic process (Zharikova et al., 2007).
Pharmacological Activity
- Pharmacological Impact of Metabolites : The pharmacological activities of glyburide metabolites, including trans-3-Hydroxy Glyburide, have been assessed. Studies suggest that these metabolites play a role in the drug's overall therapeutic effect, particularly in their impact on blood glucose and insulin levels (Rydberg et al., 1994).
Enzymatic Biotransformation
- Enzymatic Role in Biotransformation : Investigations into the specific enzymes responsible for glyburide biotransformation have revealed the involvement of various CYP450 isozymes. These studies help in understanding the drug's metabolism and potential for drug interactions (Zharikova et al., 2009).
Drug Development and Formulation
Improvement in Drug Formulation : Research into the formulation of ternary complexes of glyburide with solubilizing agents highlights efforts to enhance the dissolution rate and bioavailability of the drug, which may include trans-3-Hydroxy Glyburide as a metabolite (Singh et al., 2012).
Synthesis of Isotactic Polymers : Innovative chemical synthesis techniques have been explored using racemic cyclic diolide derivatives for producing isotactic polymers. This includes research on compounds related to trans-3-Hydroxy Glyburide and their applications in polymer science (Tang & Chen, 2018).
Future Directions
Glyburide, the parent compound of “(rac)-trans-3-Hydroxy Glyburide”, has shown promise in the treatment of acute ischemic stroke . It’s also been suggested as a potential treatment for gestational diabetes . These findings could open up new avenues for the use of “(rac)-trans-3-Hydroxy Glyburide” in the future.
properties
CAS RN |
586414-84-8 |
|---|---|
Product Name |
(rac)-trans-3-Hydroxy Glyburide |
Molecular Formula |
C23H28ClN3O6S |
Molecular Weight |
510.01 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
rel-5-chloro-N-[2-[4-[[[[[(1R,3R)-3-hydroxycyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide; 3-trans-Hydroxycyclohexyl Glyburide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



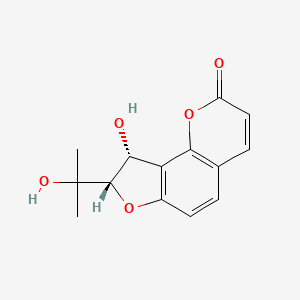
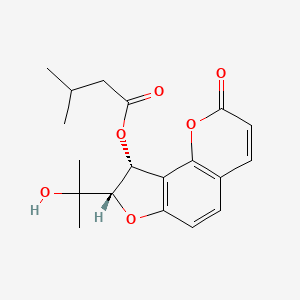


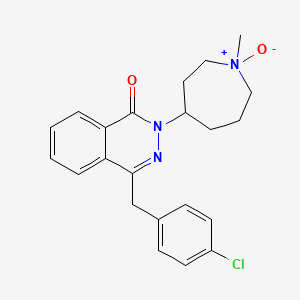
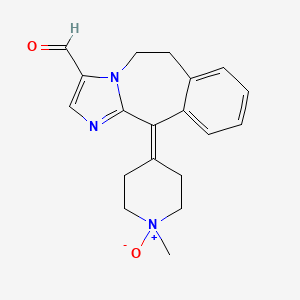
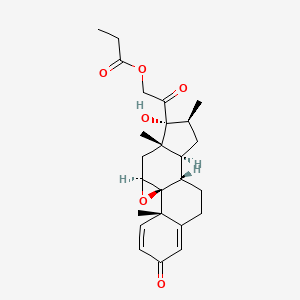
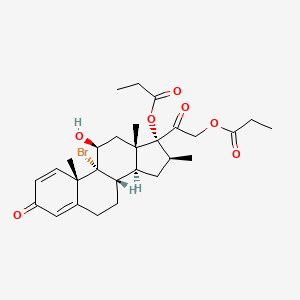
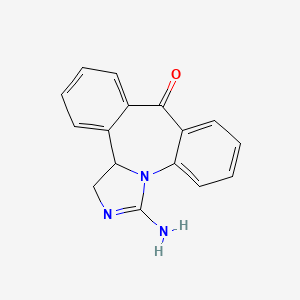
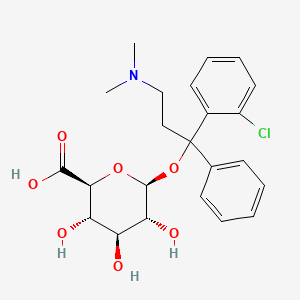
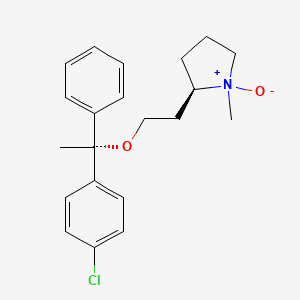
![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)
